5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula . This compound is characterized by the presence of fluorine and iodine atoms attached to a pyrrolo[2,3-b]pyridine core. It is recognized for its potential biological activities and applications in medicinal chemistry, particularly as an inhibitor of various kinases involved in cancer pathways .
This compound can be sourced from chemical suppliers like Sigma-Aldrich and VWR, where it is available for research purposes. In terms of classification, 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine falls under the category of halogenated pyrrolopyridines, which are known for their diverse chemical reactivity and biological activity .
The synthesis of 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common synthetic route includes the halogenation of a pyrrolo[2,3-b]pyridine precursor. Key steps may involve:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while maintaining high purity levels.
The molecular structure of 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine features a pyrrolopyridine ring system with two iodine atoms at positions 3 and 4 and a fluorine atom at position 5. The compound's structure can be represented as follows:
The presence of halogen atoms enhances the compound's reactivity and potential interactions with biological targets .
5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with amino acid residues in proteins, which may influence their function. This compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are critical for cell proliferation and survival .
5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
Research continues to explore its efficacy against various cancer cell lines and its role in targeting specific signaling pathways associated with cancer progression .
The sequential introduction of fluorine and iodine atoms requires careful orchestration to avoid polyhalogenation and regioisomer contamination. A three-step protocol dominates industrial routes:
Table 1: Halogenation Sequence Efficiency
Step | Reagents | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
N-Protection | SEM-Cl, i-Pr₂NEt | 25 | 95 | >99% |
C-3 Iodination | n-BuLi, I₂ | −78 | 78 | C-3:I > 20:1 |
C-4 Iodination | NIS, AcOH | 50 | 85 | C-4 exclusive |
Deprotection | TFA/DCM | 25 | 92 | N/A |
Limitations include cryogenic conditions and competing C-2 iodination if lithiation is incomplete. Alternative routes employing I₂/Cu(OAc)₂ under aerobic conditions provide moderate yields but lower selectivity [1].
The inherent electron density profile of 5-fluoro-1H-pyrrolo[2,3-b]pyridine dictates halogenation regiochemistry. Quantum mechanical calculations reveal:
Kinetic studies show iodination at C-4 follows second-order kinetics (k = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ in AcOH), with rate acceleration via Brønsted acid additives (e.g., TsOH). Solvent polarity critically influences selectivity—aprotic solvents like DMF promote C-3 over-iodination due to diminished electrophile solvation [6].
Batch synthesis limitations—long reaction times (−78°C steps), exotherm risks, and inconsistent mixing—are mitigated by continuous flow technology. Key advancements:
Flow systems achieve throughputs of 500 g·day⁻¹ with 40% reduced waste versus batch processes.
The 3,4-diiodo motif enables sequential Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions due to significant reactivity differences between C-I bonds (C-3 > C-4).
Table 2: Palladium-Catalyzed Cross-Coupling Applications
Coupling Site | Reaction Type | Conditions | Representative Product | Yield (%) | Ref |
---|---|---|---|---|---|
C-3 | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | 3-Aryl-4-iodo derivative | 92 | [8] |
C-4 | Suzuki-Miyaura | Pd(dppf)Cl₂, CsF, Toluene, 110°C | 3,4-Diaryl derivative | 85 | [7] |
C-3 | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C | 3-Alkynyl-4-iodo derivative | 89 | [3] |
C-4 | Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, HNAr₂, 100°C | 4-Amino-3-iodo derivative | 75 | [1] |
Tandem one-pot couplings exploit the 10³-fold reactivity gap between C-3 and C-4 iodides. For example, initial C-3 arylation under mild conditions (Pd(OAc)₂/SPhos, 50°C) followed by C-4 coupling at 100°C furnishes unsymmetrical 3,4-diarylated pyrrolopyridines without intermediate purification [7]. Ligand-controlled chemoselectivity is critical—bulky ligands (e.g., RuPhos) suppress diiodide homocoupling. Applications include FGFR inhibitors like 3-(4-cyanophenyl)-4-(4-hydroxyphenyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine (FGFR1 IC₅₀ = 9 nM) [8].
Solvent polarity and temperature profiles govern halogenation efficiency:
Table 3: Solvent Effects on Iodination
Solvent | Dielectric Constant (ε) | Reaction Time (h) | C-4 Iodination Yield (%) | Diiodo Impurity (%) |
---|---|---|---|---|
Acetic Acid | 6.2 | 1.5 | 85 | 8 |
DCM | 8.9 | 4.0 | 70 | <1 |
DMF | 38.3 | 0.5 | 65 | 25 |
AcOH:DCM (3:1) | 7.1 | 2.0 | 88 | 3 |
Microwave irradiation (100 W, 120°C) reduces iodination times from hours to minutes but risks decomposition if metal catalysts contaminate precursors [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: